molecular formula C12H20O16Zn3 B12060565 2-hydroxypropane-1,2,3-tricarboxylic acid;zinc;dihydrate

2-hydroxypropane-1,2,3-tricarboxylic acid;zinc;dihydrate

Cat. No.: B12060565
M. Wt: 616.4 g/mol
InChI Key: KOYYEPZTIWTHDY-UHFFFAOYSA-N
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Description

2-Hydroxypropane-1,2,3-tricarboxylic acid; zinc; dihydrate (commonly known as zinc citrate dihydrate) is a coordination complex formed by the reaction of citric acid (C₆H₈O₇) with zinc ions in a 2:3 molar ratio, crystallized with two water molecules. Its molecular formula is C₁₂H₁₄O₁₆Zn₃, with a molecular weight of 610.368 g/mol . This compound is widely utilized in dental hygiene products (e.g., toothpaste, mouthwashes) and dietary supplements due to its antimicrobial properties, zinc delivery, and biocompatibility .

Properties

Molecular Formula

C12H20O16Zn3

Molecular Weight

616.4 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;zinc;dihydrate

InChI

InChI=1S/2C6H8O7.2H2O.3Zn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2;;;

InChI Key

KOYYEPZTIWTHDY-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.[Zn].[Zn].[Zn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropane-1,2,3-tricarboxylic acid;zinc;dihydrate typically involves the reaction of citric acid with zinc salts in an aqueous solution. The reaction can be represented as follows:

C6H8O7+ZnSO47H2OZn(C6H5O7)2H2O+H2SO4\text{C}_6\text{H}_8\text{O}_7 + \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} \rightarrow \text{Zn(C}_6\text{H}_5\text{O}_7\text{)} \cdot 2\text{H}_2\text{O} + \text{H}_2\text{SO}_4 C6​H8​O7​+ZnSO4​⋅7H2​O→Zn(C6​H5​O7​)⋅2H2​O+H2​SO4​

Biological Activity

2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a key organic compound widely recognized for its role in the Krebs cycle and its various biological activities. When complexed with zinc in its dihydrate form, this compound exhibits enhanced properties that are of significant interest in biochemical and pharmaceutical research. This article explores the biological activity of citric acid when associated with zinc dihydrate, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 2-Hydroxypropane-1,2,3-tricarboxylic acid
  • Molecular Formula : C₆H₈O₇
  • Molecular Weight : 192.13 g/mol
  • CAS Number : 77-92-9

Citric acid functions primarily as a chelating agent, binding to metal ions such as zinc. This interaction can enhance the bioavailability of zinc in biological systems, which is crucial for numerous enzymatic processes. The presence of multiple carboxyl groups in citric acid allows it to form stable complexes with zinc ions, facilitating their transport and absorption in the gastrointestinal tract.

Key Mechanisms Include:

  • Antioxidant Activity : Citric acid has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
  • Metal Ion Chelation : The ability to chelate metal ions like zinc enhances the solubility and bioavailability of these essential minerals .
  • pH Regulation : Citric acid acts as a natural pH buffer, maintaining optimal conditions for enzymatic reactions within biological systems .

Biological Activities

The biological activities of citric acid and its zinc complex are diverse:

1. Antimicrobial Properties

Research indicates that citric acid can inhibit the growth of various bacterial strains. When combined with zinc, these antimicrobial effects are often amplified due to improved metal ion availability.

2. Anti-inflammatory Effects

Studies have demonstrated that citric acid can modulate inflammatory responses. The zinc complex may further enhance these effects by stabilizing cell membranes and reducing pro-inflammatory cytokines .

3. Cytotoxicity Against Cancer Cells

Citric acid has been evaluated for its cytotoxic effects on cancer cell lines. The zinc complex shows promise in enhancing these effects through mechanisms that promote apoptosis (programmed cell death) in malignant cells .

Case Studies

Study ReferenceFindings
Jiao et al. (2022)Evaluated the cytotoxic effects of citric acid on Hep G2 cells. Found significant inhibition of cell viability at higher concentrations .
Luz et al. (2022)Investigated immunomodulatory effects of citric acid in RAW 264.7 macrophages, showing reduced LPS-induced inflammation .
Schmidbaur et al. (2017)Discussed the role of citric acid as a chelator for metal ions, enhancing their bioavailability and therapeutic efficacy .

Scientific Research Applications

Food Industry

Preservative and Acidulant

  • Citric acid is widely used as a preservative and acidulant in food products. It helps maintain the stability of active ingredients and enhances flavor profiles. The addition of zinc can enhance the antimicrobial properties of citric acid, making it effective against spoilage organisms in canned foods and beverages .

Flavoring Agent

  • It is also used as a natural flavoring agent in beverages and confectionery products. Citric acid provides a tart flavor that is desirable in many soft drinks and candies .

Nutritional Supplement

  • Zinc citrate dihydrate serves as a dietary supplement to address zinc deficiencies. It is often included in functional foods and beverages to improve nutritional value .

Pharmaceutical Applications

Zinc Supplementation

  • Zinc citrate is utilized in various pharmaceutical formulations as a source of zinc, which is essential for numerous biological functions including immune response and wound healing .

Antimicrobial Properties

  • The combination of citric acid and zinc has demonstrated significant antimicrobial effects, making it suitable for use in topical formulations for skin infections .

Stabilization of Active Ingredients

  • Citric acid's chelating properties help stabilize metal ions in pharmaceutical formulations, enhancing the efficacy of active ingredients by preventing oxidation .

Cosmetic Industry

Skin Care Products

  • Citric acid is a key ingredient in many cosmetic formulations due to its ability to act as an exfoliant and pH adjuster. The addition of zinc enhances its effectiveness against acne-causing bacteria .

Anti-Aging Formulations

  • Research indicates that complexes formed with zinc and citric acid can have anti-aging effects by promoting skin cell turnover and improving skin texture .

Agricultural Applications

Chelating Agent

  • In agriculture, citric acid acts as a chelating agent for micronutrients like iron and zinc, improving their bioavailability to plants. This is critical for enhancing soil fertility and plant health .

Pesticide Formulation

  • The compound can also be used in pesticide formulations to improve the efficacy of active ingredients through enhanced solubility and stability .

Industrial Applications

Cleaning Products

  • Due to its chelating properties, citric acid is employed in household cleaning products to remove limescale and rust. The presence of zinc can further enhance the cleaning efficacy against tough stains .

Buffering Agent

  • Citric acid is commonly used as a buffering agent in various industrial applications where pH control is essential .

Case Studies

Application AreaStudy ReferenceFindings
Food PreservationAtaman ChemicalsDemonstrated effectiveness of citric acid-zinc combinations in extending shelf life of canned foods by inhibiting microbial growth.
Pharmaceutical EfficacyDrugBankShowed that zinc citrate improves the absorption of certain medications while providing essential zinc supplementation.
Cosmetic EffectivenessPatent US7547454B2Highlighted the anti-aging benefits of zinc-citric acid complexes in skin care formulations.
Agricultural YieldPubChem StudyFound that citric acid enhances the uptake of micronutrients in crops, leading to improved growth rates and yields.

Chemical Reactions Analysis

Chelation and Metal Binding

Citric acid acts as a polydentate ligand, forming stable complexes with Zn²⁺ via deprotonated carboxyl groups .

Chelation Mechanism

  • Deprotonation : At pH > 3.1, carboxylic groups (-COOH) lose protons to form -COO⁻ .

  • Coordination : Zn²⁺ binds to three carboxylate oxygens and two water molecules .

  • Stabilization : The complex is stabilized by hydrogen bonding between water and hydroxyl groups .

Thermodynamic Stability

ParameterValueConditionsSource
Log Stability Constant (log K)11.2 ± 0.325°C, 0.1 M ionic strength

pH-Dependent Reactivity

The complex’s solubility and stability are pH-sensitive :

  • Acidic Conditions (pH < 3) : Protonation of carboxylates leads to dissociation:

    ZnC6H6O72H2O+3H+Zn2++C6H8O7+2H2O\text{ZnC}_6\text{H}_6\text{O}_7\cdot2\text{H}_2\text{O} + 3\text{H}^+ \rightarrow \text{Zn}^{2+} + \text{C}_6\text{H}_8\text{O}_7 + 2\text{H}_2\text{O}
  • Neutral/Alkaline Conditions (pH 6–8) : Stable coordination dominates, with applications in buffering .

Thermal Decomposition

Heating above 175°C results in decomposition :

ZnC6H6O72H2OΔZnO+3CO2+4H2O+C3H4O2\text{ZnC}_6\text{H}_6\text{O}_7\cdot2\text{H}_2\text{O} \xrightarrow{\Delta} \text{ZnO} + 3\text{CO}_2 + 4\text{H}_2\text{O} + \text{C}_3\text{H}_4\text{O}_2

Decomposition Products

  • Zinc oxide (ZnO)

  • Carbon dioxide (CO₂)

  • Water (H₂O)

  • Acetic acid (C₃H₄O₂)

Comparative Reactivity Table

Reaction TypeConditionsOutcomeReference
Acid DissociationpH < 3, 25°CRelease of Zn²⁺ and citric acid
Thermal Decomposition>175°C, anhydrousZnO, CO₂, H₂O
Chelation with Fe³⁺pH 7, aqueousDisplacement of Zn²⁺ by Fe³⁺

Comparison with Similar Compounds

Sodium Citrate Dihydrate (C₆H₉Na₃O₉)

  • Molecular Weight : 294.10 g/mol .
  • Structure : Trisodium salt of citric acid with two water molecules.
  • Applications :
    • Food Industry : pH buffer, emulsifier, and preservative in beverages and processed foods .
    • Medical Use : Anticoagulant in blood transfusions and renal dialysis .
  • Solubility : Highly water-soluble (760 g/L at 20°C), making it ideal for liquid formulations.
  • Key Difference : Sodium citrate lacks antimicrobial efficacy but excels as a chelator and pH stabilizer compared to zinc citrate .

Cobalt(II) Citrate Dihydrate (C₁₂H₂₀Co₃O₁₆)

  • Molecular Weight : 597.08 g/mol .
  • Structure : Cobalt ions complexed with citrate anions and two water molecules.
  • Applications :
    • Industrial Catalysis : Used in electroplating and as a precursor for cobalt-based catalysts .
    • Research : Studies on magnetic properties and coordination chemistry.

Hydroxycitric Acid (C₆H₁₀O₈)

  • Molecular Weight : 210.14 g/mol .
  • Structure : Citric acid derivative with an additional hydroxyl group at the C2 position.
  • Applications :
    • Dietary Supplements : Marketed for weight loss due to its inhibition of ATP-citrate lyase, a key enzyme in fat synthesis .
  • Key Difference : Unlike zinc citrate, hydroxycitric acid lacks metal-chelating properties and is primarily used for metabolic modulation .

Citric Acid Monohydrate (C₆H₈O₇·H₂O)

  • Molecular Weight : 210.14 g/mol .
  • Applications :
    • Food Preservation : Acidulant in beverages and canned goods .
    • Pharmaceuticals : Excipient for pH adjustment and effervescent formulations .
  • Solubility : 175 g/100 mL in water, higher than anhydrous citric acid .
  • Key Difference: Citric acid monohydrate acts as a free acid, whereas zinc citrate is a metal-bound salt with sustained zinc release .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Solubility in Water (g/L) Antimicrobial Activity
Zinc Citrate Dihydrate C₁₂H₁₄O₁₆Zn₃ 610.37 Dental hygiene, supplements 1.6 (low) High
Sodium Citrate Dihydrate C₆H₉Na₃O₉ 294.10 Food preservation, anticoagulants 760 Low
Cobalt(II) Citrate Dihydrate C₁₂H₂₀Co₃O₁₆ 597.08 Industrial catalysts, research Insoluble None
Hydroxycitric Acid C₆H₁₀O₈ 210.14 Weight loss supplements 500 None
Citric Acid Monohydrate C₆H₈O₇·H₂O 210.14 Food acidulant, pharmaceuticals 1750 Moderate

Structural and Functional Insights

  • Chelating Capacity : Zinc and cobalt citrates exhibit strong metal-chelation, but zinc citrate is preferred in biological systems due to zinc’s essential role in human health . Sodium citrate’s chelation is pH-dependent, effective in alkaline conditions .
  • Antimicrobial Activity : Zinc citrate’s efficacy against Aspergillus flavus (6.66 mm inhibition zone) surpasses citric acid alone (3.00 mm), highlighting synergistic effects between zinc and citrate .
  • Stability : Zinc citrate’s low solubility ensures controlled zinc release, whereas sodium citrate’s high solubility enables rapid action in buffering .

Q & A

Basic Research Questions

Q. How can researchers accurately determine the stoichiometry of zinc complexes with 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid) in dihydrate form?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to quantify water loss (dihydrate vs. anhydrous forms) and inductively coupled plasma mass spectrometry (ICP-MS) to measure zinc content. Ensure calculations account for the anhydrous basis, as assay protocols often reference anhydrous substances (e.g., ≥99.5% purity of anhydrous citric acid in hydrates) .

Q. What are the optimal conditions for synthesizing zinc-citrate dihydrate complexes?

  • Methodological Answer : React zinc salts (e.g., ZnSO₄) with citric acid in aqueous solutions at pH 5–6, followed by slow evaporation to crystallize the dihydrate form. Monitor stoichiometry using molar ratios (e.g., 1:1 Zn:citrate for neutral complexes) and validate purity via X-ray diffraction (XRD) .

Q. How does the dihydrate form of citric acid influence its coordination chemistry with zinc compared to anhydrous forms?

  • Methodological Answer : The dihydrate structure introduces water molecules into the crystal lattice, potentially altering ligand accessibility. Characterize using Fourier-transform infrared spectroscopy (FTIR) to compare carboxylate-Zn binding modes and differential scanning calorimetry (DSC) to assess thermal stability differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for zinc-citrate dihydrate in aqueous systems?

  • Methodological Answer : Discrepancies may arise from hydration state variability or pH-dependent speciation. Use controlled experiments with standardized buffers (e.g., citrate buffer pH 4–7) and quantify solubility via gravimetric analysis. Cross-reference with thermodynamic databases (e.g., NIST WebBook) to validate phase diagrams .

Q. What experimental strategies mitigate interference from citrate degradation products during zinc-citrate complex characterization?

  • Methodological Answer : Degradation (e.g., decarboxylation at high temperatures) can skew results. Employ low-temperature techniques like cryogenic NMR or high-performance liquid chromatography (HPLC) with UV detection to separate and identify intact complexes. Pre-treat samples with stabilizing agents (e.g., EDTA) to chelate free metal ions .

Q. How do hydration-driven structural changes in citric acid impact its role as a chelating agent in zinc-based catalytic systems?

  • Methodological Answer : The dihydrate form may enhance solubility but reduce ligand flexibility. Use molecular dynamics simulations to model hydration effects on Zn coordination geometry. Validate experimentally by comparing catalytic activity (e.g., hydrolysis rates) of hydrated vs. anhydrous complexes .

Q. What are the challenges in reconciling spectroscopic data (e.g., XRD, FTIR) with computational models of zinc-citrate dihydrate structures?

  • Methodological Answer : Computational models often assume idealized geometries, while experimental data capture lattice defects. Refine models using Rietveld analysis for XRD and density functional theory (DFT) with solvent correction terms. Cross-validate with EXAFS to resolve Zn-O bond-length ambiguities .

Key Methodological Notes

  • Hydration State Handling : Always report whether calculations (e.g., assay, stoichiometry) reference anhydrous or hydrated forms, as discrepancies can invalidate reproducibility .
  • Theoretical Frameworks : Link experiments to coordination chemistry principles (e.g., HSAB theory for Zn-citrate affinity) or thermodynamic models (e.g., solubility product constants) to contextualize findings .
  • Data Validation : Use peer-reviewed databases (e.g., NIST WebBook) over commercial sources to ensure reliability .

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